1-Benzyl-4-bromopyridin-1-ium bromide
Overview
Description
1-Benzyl-4-bromopyridin-1-ium bromide is a chemical compound with the molecular formula C12H11Br2N and a molecular weight of 329.03 g/mol This compound is known for its unique structure, which includes a benzyl group attached to a bromopyridinium ion
Mechanism of Action
Target of Action
The primary targets of 1-Benzyl-4-bromopyridin-1-ium bromide are acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) . These enzymes play a crucial role in the nervous system, where they are responsible for the breakdown of acetylcholine, a neurotransmitter involved in memory and learning .
Mode of Action
this compound acts as an inhibitor of AChE and BuChE . By binding to these enzymes, it prevents them from breaking down acetylcholine, thereby increasing the concentration of this neurotransmitter in the synaptic cleft . This leads to enhanced cholinergic transmission, which can have various effects depending on the specific neural pathways involved .
Biochemical Pathways
The action of this compound primarily affects the cholinergic system. By inhibiting AChE and BuChE, it disrupts the normal metabolism of acetylcholine, leading to an increase in its levels . This can affect various biochemical pathways, particularly those involved in cognitive function, as acetylcholine plays a key role in memory and learning .
Result of Action
The inhibition of AChE and BuChE by this compound leads to increased levels of acetylcholine, which can enhance cholinergic transmission . This can have various effects, including improved cognitive function in individuals with conditions characterized by cholinergic deficits, such as Alzheimer’s disease .
Biochemical Analysis
Biochemical Properties
1-Benzyl-4-bromopyridin-1-ium bromide plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been studied for its potential as an inhibitor of acetylcholinesterase and butyrylcholinesterase, enzymes that are crucial in the breakdown of neurotransmitters . The nature of these interactions involves binding to the active sites of these enzymes, thereby inhibiting their activity and affecting neurotransmitter levels.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the signaling pathways involved in neurodegenerative diseases such as Alzheimer’s disease . By inhibiting acetylcholinesterase and butyrylcholinesterase, this compound can increase the levels of acetylcholine in the synaptic cleft, thereby enhancing cholinergic signaling.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It inhibits enzymes such as acetylcholinesterase and butyrylcholinesterase by binding to their active sites . This inhibition prevents the breakdown of acetylcholine, leading to increased neurotransmitter levels. Additionally, this compound may influence gene expression by modulating transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that it remains stable under certain conditions but may degrade over time, affecting its long-term efficacy . Long-term exposure to this compound has been observed to have sustained effects on cellular function, particularly in in vitro studies.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit therapeutic effects, such as enhancing cholinergic signaling and improving cognitive function . At higher doses, it may cause toxic or adverse effects, including neurotoxicity and other systemic effects. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that are crucial for its metabolism. For example, it may be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that can further interact with other biomolecules . These interactions can affect metabolic flux and alter metabolite levels, influencing overall cellular metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its activity. It may interact with transporters and binding proteins that facilitate its movement across cellular membranes . Once inside the cells, it can localize to specific compartments, affecting its accumulation and activity. The distribution of this compound within tissues can also influence its overall efficacy and toxicity.
Subcellular Localization
The subcellular localization of this compound is essential for its function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, it may localize to the synaptic cleft in neurons, where it can exert its effects on cholinergic signaling. The localization of this compound within cells can also affect its stability and activity.
Preparation Methods
The synthesis of 1-Benzyl-4-bromopyridin-1-ium bromide typically involves the reaction of 4-bromopyridine with benzyl bromide under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a base to facilitate the formation of the desired product . Industrial production methods may involve bulk manufacturing processes that ensure high purity and yield of the compound .
Chemical Reactions Analysis
1-Benzyl-4-bromopyridin-1-ium bromide undergoes various chemical reactions, including:
Substitution Reactions: This compound can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Oxidation and Reduction: It can undergo oxidation and reduction reactions under appropriate conditions, leading to the formation of different products.
Addition Reactions: The compound can also participate in addition reactions, particularly with electrophiles.
Common reagents used in these reactions include strong bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and the reagents used.
Scientific Research Applications
1-Benzyl-4-bromopyridin-1-ium bromide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Comparison with Similar Compounds
1-Benzyl-4-bromopyridin-1-ium bromide can be compared with other similar compounds, such as:
1-Benzyl-4-chloropyridin-1-ium chloride: Similar in structure but with a chlorine atom instead of bromine.
1-Benzyl-4-iodopyridin-1-ium iodide: Contains an iodine atom, which can lead to different reactivity and applications.
4-Benzylpyridine: Lacks the bromine atom, resulting in different chemical properties and uses.
Properties
IUPAC Name |
1-benzyl-4-bromopyridin-1-ium;bromide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11BrN.BrH/c13-12-6-8-14(9-7-12)10-11-4-2-1-3-5-11;/h1-9H,10H2;1H/q+1;/p-1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HIKUSYNCUQPEOO-UHFFFAOYSA-M | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C[N+]2=CC=C(C=C2)Br.[Br-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11Br2N | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.03 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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